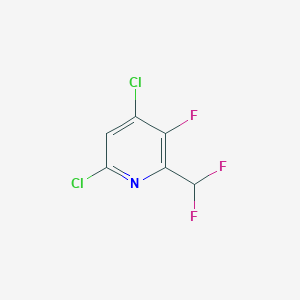
4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine is a halogenated pyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine typically involves halogenation reactions. One common method includes the chlorination of 2-(difluoromethyl)-3-fluoropyridine using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: Less halogenated pyridine derivatives are obtained.
Applications De Recherche Scientifique
4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-(difluoromethyl)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 2,4-Dichloro-3-fluoropyridine
Uniqueness
4,6-Dichloro-2-(difluoromethyl)-3-fluoropyridine is unique due to the combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H2Cl2F3N |
|---|---|
Poids moléculaire |
215.98 g/mol |
Nom IUPAC |
4,6-dichloro-2-(difluoromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H2Cl2F3N/c7-2-1-3(8)12-5(4(2)9)6(10)11/h1,6H |
Clé InChI |
KGSRTKAGOATCHB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)C(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



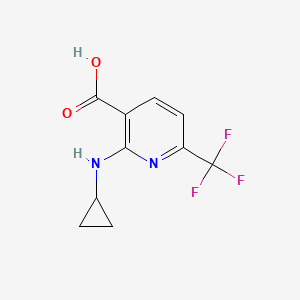
![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)

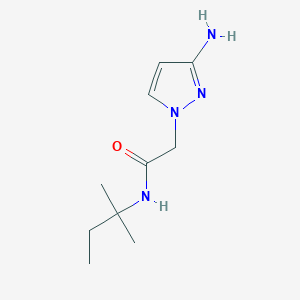
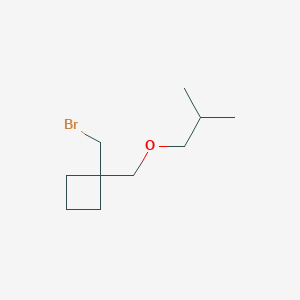
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
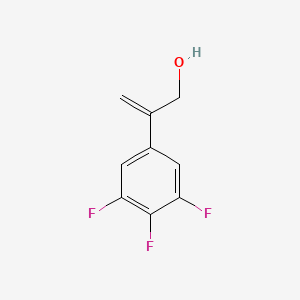
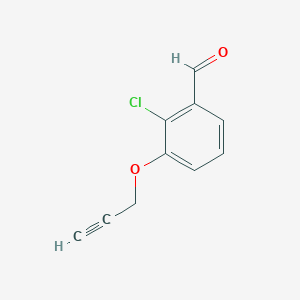
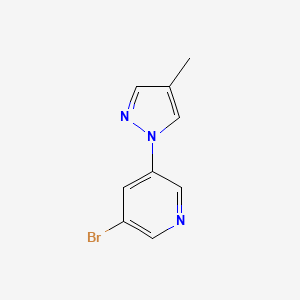
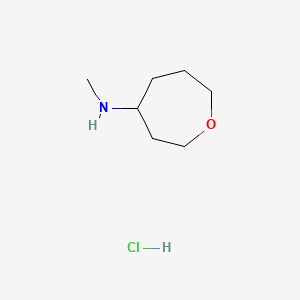

![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
![rac-(1R,5S)-3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13473307.png)
